(R)-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride
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Overview
Description
®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride is a chiral compound that has gained significant attention in the fields of organic chemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride typically involves the enantioselective reduction of ketones using borane and a chiral oxazaborolidine as a catalyst. . The reaction conditions usually involve the use of borane-tetrahydrofuran complex and a chiral oxazaborolidine catalyst at low temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of ®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar enantioselective reduction techniques. The process is optimized to ensure high yield and purity of the product, which is essential for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrrolidine derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group and the chiral pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine that serves as a building block in organic synthesis.
Phenylsulfonyl derivatives: Compounds containing the phenylsulfonyl group, which are used in various chemical reactions and as intermediates in drug synthesis.
Chiral oxazaborolidines: Catalysts used in enantioselective reductions, similar to the CBS catalyst.
Uniqueness
®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride is unique due to its combination of a chiral pyrrolidine ring and a phenylsulfonyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C11H16ClNO2S |
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Molecular Weight |
261.77 g/mol |
IUPAC Name |
(2R)-2-(benzenesulfonylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m1./s1 |
InChI Key |
RUNOUZUEQXLUBF-HNCPQSOCSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CS(=O)(=O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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